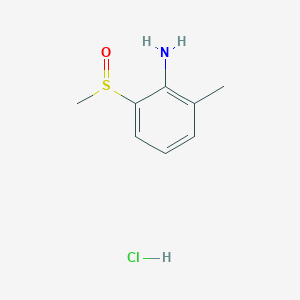

2-Methanesulfinyl-6-methylaniline hydrochloride

Description

BenchChem offers high-quality 2-Methanesulfinyl-6-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methanesulfinyl-6-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-methylsulfinylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-6-4-3-5-7(8(6)9)11(2)10;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWZLTGWSACJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methanesulfinyl-6-methylaniline hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-Methanesulfinyl-6-methylaniline hydrochloride. The synthesis is strategically designed as a multi-step process commencing from readily accessible starting materials. This document delineates the rationale behind the chosen synthetic route, detailed experimental protocols for each key transformation, and the underlying chemical principles. The core of this synthesis involves the sequential construction of the substituted aniline backbone, followed by a selective oxidation and final salt formation. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical, actionable methodologies.

Part 1: Retrosynthetic Analysis and Pathway Rationale

The synthesis of a polysubstituted aromatic compound like 2-Methanesulfinyl-6-methylaniline hydrochloride requires a strategic approach to introduce the functional groups in the correct positions and with the desired oxidation state. A retrosynthetic analysis reveals a logical disconnection strategy that forms the basis of our proposed forward synthesis.

The target molecule can be disconnected at the hydrochloride salt, leading to the free base, 2-Methanesulfinyl-6-methylaniline. The sulfoxide functional group is logically installed via the oxidation of a corresponding sulfide, 2-methyl-6-(methylthio)aniline. This key intermediate, a 2,6-disubstituted aniline, can be conceptually assembled by introducing a methyl group at the ortho position of 2-(methylthio)aniline. Finally, this thioanisole derivative can be prepared by the S-methylation of 2-aminothiophenol. This pathway is advantageous as it builds complexity stepwise from simple, commercially available precursors.

Caption: Retrosynthetic analysis of the target compound.

Part 2: Synthesis of Key Intermediate: 2-Methyl-6-(methylthio)aniline

The cornerstone of this synthesis is the efficient construction of the 2-methyl-6-(methylthio)aniline intermediate. This is accomplished in a two-step sequence starting from 2-aminothiophenol.

Step 2a: Synthesis of 2-(Methylthio)aniline

The initial step involves the straightforward S-methylation of 2-aminothiophenol. This reaction proceeds via a nucleophilic substitution where the thiolate anion, generated in situ by a base, attacks a methylating agent.

Causality and Experimental Choices:

-

Base: A moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate the acidic thiol group (-SH) to form the more nucleophilic thiolate (-S⁻), without significantly affecting the less acidic amino group (-NH₂).

-

Methylating Agent: Dimethyl sulfate or methyl iodide are common and effective methylating agents for this transformation. Dimethyl sulfate is often preferred in industrial settings for its cost-effectiveness, while methyl iodide is a common laboratory choice.

-

Solvent: A polar solvent like methanol or ethanol is suitable to dissolve the reactants and facilitate the reaction.

Caption: Workflow for the S-methylation of 2-aminothiophenol.

Experimental Protocol: Synthesis of 2-(Methylthio)aniline

-

To a stirred solution of 2-aminothiophenol (1.0 eq.) in methanol, add an aqueous solution of sodium hydroxide (1.1 eq.) at 0-5 °C.

-

Stir the mixture for 15-20 minutes to ensure complete formation of the thiolate.

-

Add methyl iodide (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.

-

Remove the methanol under reduced pressure.

-

Extract the residue with diethyl ether or ethyl acetate (3 x 50 mL).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-(methylthio)aniline, which can be purified by vacuum distillation.[1]

Step 2b: Ortho-Methylation of 2-(Methylthio)aniline

The selective introduction of a methyl group at the C6 position (ortho to the amine and meta to the methylthio group) is the most challenging step. A directed ortho-metalation (DoM) strategy is a powerful tool for such regioselective functionalization. The amino group is a potent directing group for ortho-lithiation.

Causality and Experimental Choices:

-

Directing Group: The amino group (-NH₂) will first be deprotonated by the strong base to form an anilide. This lithium anilide is an excellent ortho-directing group.

-

Organolithium Reagent: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sec-butyllithium is required to deprotonate the aromatic C-H bond ortho to the directing group. Typically, two equivalents are needed: one to deprotonate the amine and the second for the C-H activation.

-

Electrophile: Methyl iodide serves as the electrophile, reacting with the ortho-lithiated intermediate to install the methyl group.

-

Temperature: These reactions are performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the regioselectivity.

Sources

An In-Depth Technical Guide to 2-Methanesulfinyl-6-methylaniline Hydrochloride (CAS 1797061-46-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methanesulfinyl-6-methylaniline hydrochloride, a specialized organic compound of interest in medicinal chemistry and synthetic research. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document outlines its physicochemical properties, a plausible synthetic pathway, potential applications in drug discovery, and essential safety considerations.

Core Compound Identity and Physicochemical Properties

2-Methanesulfinyl-6-methylaniline hydrochloride is a substituted aniline derivative characterized by the presence of a methanesulfinyl (sulfoxide) group and a methyl group on the aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for research and development applications.

| Property | Value | Source |

| CAS Number | 1797061-46-1 | [1][2][3] |

| Molecular Formula | C8H12ClNOS | [4] |

| Molecular Weight | 205.71 g/mol | [5] |

| Appearance | Expected to be a solid | Inferred from hydrochloride salt form |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form |

| SMILES Code | NC1=C(C)C=CC=C1S(C)=O.[H]Cl | [5] |

Strategic Synthesis Pathway

Step 1: Synthesis of 2-(Methylthio)-6-methylaniline

The initial step would likely involve the synthesis of the thioether precursor. A common method for introducing a methylthio group to an aromatic ring is through the reaction of a suitable aniline derivative with a methylthiolating agent. Alternatively, a more plausible route for this specific substitution pattern would be the ortho-alkylation of 2-(methylthio)aniline.

Step 2: Oxidation of 2-(Methylthio)-6-methylaniline to the Sulfoxide

The second and key step is the selective oxidation of the thioether to the corresponding sulfoxide. This transformation requires careful control of the oxidizing agent to prevent over-oxidation to the sulfone.[6] A variety of reagents are suitable for this purpose, with hydrogen peroxide being a common and environmentally benign choice.[6]

Experimental Protocol: Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride

Materials:

-

2-(Methylthio)-6-methylaniline

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Sodium sulfite

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 2-(methylthio)-6-methylaniline in methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Oxidation: Slowly add one equivalent of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Extraction: Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methanesulfinyl-6-methylaniline.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.

-

Isolation: Collect the precipitated 2-Methanesulfinyl-6-methylaniline hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a cornerstone in the development of a wide range of pharmaceuticals, particularly in oncology. The structural motifs present in 2-Methanesulfinyl-6-methylaniline hydrochloride suggest its potential as a valuable intermediate or building block in the synthesis of bioactive molecules.

Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a substituted aniline core, which often plays a crucial role in binding to the ATP-binding site of the target kinase.[7] The 2,6-disubstituted pattern, in particular, is found in several potent inhibitors. The methanesulfinyl group, with its polar nature and hydrogen bond accepting capability, could contribute to target engagement and modulate the physicochemical properties of a final drug candidate, such as solubility and metabolic stability.

Anti-inflammatory Agents

Derivatives of 4-(methylsulfonyl)aniline have been investigated as potential anti-inflammatory agents, suggesting that the sulfinyl or sulfonyl aniline scaffold can be a pharmacophore in this therapeutic area.[8]

Diagrams

Caption: Proposed two-step synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. chemat.com.pl [chemat.com.pl]

- 3. 1797061-46-1|2-methanesulfinyl-6-methylaniline hydrochloride|2-methanesulfinyl-6-methylaniline hydrochloride|-范德生物科技公司 [39.100.107.131]

- 4. americanelements.com [americanelements.com]

- 5. 1797061-46-1|2-Methanesulfinyl-6-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 8. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data for 2-Methanesulfinyl-6-methylaniline hydrochloride

An In-depth Technical Guide to the Spectral Characterization of 2-Methanesulfinyl-6-methylaniline hydrochloride

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and spectral characterization of 2-Methanesulfinyl-6-methylaniline hydrochloride. As a crucial intermediate or potential impurity in pharmaceutical synthesis, rigorous analytical characterization is paramount for quality control and regulatory compliance.[1][2][3] This document details the theoretical underpinnings, experimental protocols, and in-depth data interpretation for a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are intended to equip researchers, analytical scientists, and drug development professionals with the necessary framework to identify and characterize this molecule with high fidelity.

Introduction: The Analytical Imperative

2-Methanesulfinyl-6-methylaniline hydrochloride is an organosulfur compound whose structural complexity—featuring an aniline core, a chiral sulfoxide group, and a methyl substituent—necessitates a multi-technique approach for unambiguous characterization. In the pharmaceutical landscape, the precise identification of such molecules is critical, as they may represent key starting materials, intermediates, or process-related impurities.[2] Regulatory bodies mandate the rigorous profiling of any impurity present at levels of 0.1% or higher, making robust analytical methods a cornerstone of drug safety and efficacy.[2]

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing information about its atomic connectivity, functional groups, and electronic properties. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectral analysis of 2-Methanesulfinyl-6-methylaniline hydrochloride.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is understanding the molecule's structure. The key functional groups—the protonated amine (anilinium), the aromatic ring, the methyl groups, and the sulfoxide moiety—each yield characteristic signals across different spectroscopic platforms.

Caption: Molecular structure with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent due to its ability to dissolve polar hydrochloride salts and its simple solvent signal.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~10-15 mg of 2-Methanesulfinyl-6-methylaniline hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Data Presentation: Predicted ¹H NMR Spectrum

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N⁺H₃ | 9.5 - 11.0 | Broad Singlet (br s) | 3H | The acidic protons of the anilinium group are deshielded and often exchange, leading to a broad signal. |

| Aromatic (H3, H4) | 7.3 - 7.6 | Multiplet (m) | 2H | Protons on the aromatic ring. Their exact shifts are influenced by the electron-withdrawing N⁺H₃ and S=O groups. |

| Aromatic (H2) | 7.1 - 7.3 | Multiplet (m) | 1H | Aromatic proton adjacent to the sulfoxide group. |

| S-CH₃ (C₈H₃) | 2.8 - 3.0 | Singlet (s) | 3H | The methyl group attached to the electron-withdrawing sulfoxide is deshielded relative to a standard alkyl group. |

| Ar-CH₃ (C₇H₃) | 2.4 - 2.6 | Singlet (s) | 3H | The methyl group attached to the aromatic ring. |

Data Presentation: Predicted ¹³C NMR Spectrum

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C1, C5, C6) | 135 - 150 | Quaternary carbons attached to heteroatoms (N, S) or substituents are typically found in this region. |

| Aromatic (C2, C3, C4) | 120 - 130 | Protonated aromatic carbons. |

| S-CH₃ (C₈) | 40 - 45 | The carbon of the methyl group attached to the sulfoxide. |

| Ar-CH₃ (C₇) | 18 - 22 | The carbon of the methyl group attached to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The presence of the anilinium, sulfoxide, and aromatic moieties will give rise to a distinct IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 2-Methanesulfinyl-6-methylaniline hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2800 - 3200 | N⁺-H Stretch | Broad, Strong | The stretching vibration of the N⁺-H bonds in the anilinium group produces a very broad and intense absorption. |

| 2900 - 3000 | C-H Stretch (Aliphatic) | Medium | Stretching of the C-H bonds in the two methyl groups. |

| 3000 - 3100 | C-H Stretch (Aromatic) | Medium-Weak | Stretching of the C-H bonds on the benzene ring. |

| ~1600, ~1475 | C=C Stretch (Aromatic) | Medium-Strong | Characteristic skeletal vibrations of the aromatic ring. |

| 1030 - 1070 | S=O Stretch | Strong | The sulfoxide S=O bond gives a characteristic and very strong absorption band.[[“]][6][7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a pre-ionized salt like this hydrochloride.[8]

Experimental Workflow: LC-MS Analysis

Caption: A typical workflow for LC-MS based impurity analysis.

Experimental Protocol: High-Resolution MS (HRMS)

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid to ensure protonation.

-

Instrumentation: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in positive ion mode (ESI+). The high resolution will allow for the determination of the exact mass and, subsequently, the molecular formula.

-

Fragmentation (MS/MS): To obtain structural information, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Data Presentation: Predicted Mass Spectrum

-

Chemical Formula (Free Base): C₈H₁₁NOS

-

Molecular Weight (Free Base): 169.0561

-

Observed Ion (as Hydrochloride): The molecule will be detected as the protonated free base, [M+H]⁺.

-

Predicted Exact Mass [M+H]⁺: 170.0634 (for C₈H₁₂NOS⁺)

-

Key Fragmentation Pathways:

-

Loss of the sulfoxide group (SOH) or parts of it.

-

Cleavage of the methyl groups.

-

Fragmentation of the aniline ring structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the substituted benzene ring in this analyte.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent. Methanol or ethanol are common choices.[9]

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (blank) and the other with the sample solution.

-

Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ). System suitability can be confirmed using certified reference materials like holmium oxide filters.[10]

Data Presentation: Predicted UV-Vis Spectrum

| Predicted λₘₐₓ (nm) | Electronic Transition | Rationale |

| ~210 - 220 nm | π → π | A high-energy transition characteristic of the aromatic ring. |

| ~250 - 270 nm | π → π | A lower-energy benzenoid transition, often showing fine structure. |

| ~290 - 310 nm | n → π* | A transition involving the non-bonding electrons on the nitrogen and sulfur atoms. This band is often weaker. |

Summary and Conclusion

The comprehensive spectral characterization of 2-Methanesulfinyl-6-methylaniline hydrochloride is achievable through the systematic application of modern analytical techniques. This guide outlines the protocols and expected spectral data that serve as a robust framework for its identification and quality assessment.

| Technique | Key Spectral Feature | Predicted Value/Range |

| ¹H NMR | Anilinium N⁺H₃ Protons | 9.5 - 11.0 ppm (br s) |

| Aromatic Protons | 7.1 - 7.6 ppm (m) | |

| ¹³C NMR | Aromatic Carbons | 120 - 150 ppm |

| S-CH₃ Carbon | 40 - 45 ppm | |

| IR | N⁺-H Stretch | 2800 - 3200 cm⁻¹ (broad) |

| S=O Stretch | 1030 - 1070 cm⁻¹ (strong) | |

| HRMS | Protonated Molecular Ion [M+H]⁺ | m/z 170.0634 |

| UV-Vis | λₘₐₓ | ~215 nm, ~260 nm |

By correlating the data from NMR, IR, MS, and UV-Vis, researchers can achieve an unambiguous structural confirmation, essential for advancing drug development programs and meeting stringent regulatory standards.

References

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). Vertex AI Search.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain.

- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27). Consensus.

- Analytical advances in pharmaceutical impurity profiling. (2016-05-25). PubMed.

- Recent Trends in Analytical Techniques for Impurity Profiling. (2022-01-10). Biomedical Journal of Scientific & Technical Research.

- Chemical properties and structure of dimethyl sulfoxide. (n.d.). Consensus.

- Spectroscopic Investigations of Dimethyl Sulfoxide. (2010). Oriental Journal of Chemistry, 26(1).

- Dimethyl sulfoxide. (n.d.). Wikipedia.

- The force field and molecular structure of dimethylsulfoxide from spectroscopic and gas electron diffraction data and ab initio calculations. (2025-08-08). ResearchGate.

- Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.). Agilent.

- UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. (n.d.). Nikolaychuk.

Sources

- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. consensus.app [consensus.app]

- 6. Spectroscopic Investigations of Dimethyl Sulfoxide – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients | Nikolaychuk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 10. agilent.com [agilent.com]

An Inquiry into the Mechanistic Profile of 2-Methanesulfinyl-6-methylaniline Hydrochloride: A Technical Guide for Researchers

Executive Summary

This technical guide addresses the current state of knowledge regarding the mechanism of action for the compound 2-Methanesulfinyl-6-methylaniline hydrochloride. A comprehensive review of publicly available scientific literature and patent databases reveals a significant information gap. At present, there are no published studies detailing the specific biological targets, signaling pathways, or pharmacological effects of this molecule. Consequently, a definitive, in-depth guide on its core mechanism of action cannot be constructed without resorting to speculation.

This document, therefore, serves a different but equally critical purpose for the research and drug development community. It provides a scientifically grounded perspective on the potential mechanism of action of 2-Methanesulfinyl-6-methylaniline hydrochloride by analyzing its core chemical structure—the substituted aniline scaffold. By examining the established roles of structurally similar compounds in medicinal chemistry, we can formulate hypotheses about its likely biological activities and highlight key considerations for future research. This guide will delve into the broader context of substituted anilines as a privileged structure in drug discovery, with a particular focus on their application as kinase inhibitors, and will also address the inherent toxicological considerations associated with this chemical class.

The Substituted Aniline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The aniline moiety, a benzene ring bearing an amino group, is a foundational building block in the synthesis of a vast array of biologically active molecules.[1] The strategic placement of various substituents on the aniline ring allows for the precise modulation of a compound's physicochemical and pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[2] This versatility has rendered substituted anilines a "privileged structure" in drug discovery, with numerous FDA-approved drugs incorporating this motif.[2]

Substituted anilines are known to participate in a variety of biological interactions, often serving as key pharmacophores that anchor a molecule to its protein target. Their activities span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

Hypothesis: A Potential Role as a Kinase Inhibitor

While no direct evidence links 2-Methanesulfinyl-6-methylaniline hydrochloride to a specific target, its chemical architecture bears a resemblance to known kinase inhibitors. Notably, the structurally related compound, 2-chloro-6-methylaniline, is a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]

Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and differentiation. In many cancers, these kinases become constitutively active, leading to uncontrolled cell proliferation. Tyrosine kinase inhibitors, like Dasatinib, typically bind to the ATP-binding pocket of the target kinase, preventing the transfer of a phosphate group to a tyrosine residue on a substrate protein. This action effectively shuts down the aberrant signaling cascade.

The "2-methylaniline" portion of the user's compound of interest, combined with an electron-withdrawing group at the 2-position (in this case, a methanesulfinyl group), is a common feature in many kinase inhibitors. This arrangement can influence the molecule's conformation and its ability to form critical hydrogen bonds within the kinase ATP-binding site.

Figure 1: A conceptual diagram illustrating the hypothetical mechanism of tyrosine kinase inhibition by an aniline-based compound. In normal function, ATP binds to the kinase, leading to protein phosphorylation and cell signaling. An inhibitor, by occupying the ATP-binding site, prevents this process.

Experimental Protocols for Elucidating the Mechanism of Action

To test the hypothesis that 2-Methanesulfinyl-6-methylaniline hydrochloride acts as a kinase inhibitor, a structured experimental workflow is necessary. The following protocols outline a standard approach in early-stage drug discovery.

Initial Target Class Screening

Objective: To determine if the compound exhibits activity against a broad panel of kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of 2-Methanesulfinyl-6-methylaniline hydrochloride in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Kinase Panel Screening: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™ Kinase Assay). This is typically performed at a single high concentration (e.g., 10 µM).

-

Data Analysis: Analyze the percentage of inhibition for each kinase in the panel. Hits are typically defined as kinases showing >50% or >75% inhibition.

Figure 2: A streamlined workflow for the initial investigation of the mechanism of action for a novel small molecule suspected to be a kinase inhibitor.

Potency and Selectivity Determination

Objective: To quantify the potency of the compound against the identified kinase "hits" and assess its selectivity.

Methodology:

-

IC50 Determination: For each hit kinase, perform a dose-response assay. This involves incubating the kinase with a range of concentrations of the compound (e.g., 1 nM to 100 µM).

-

Data Modeling: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

-

Selectivity Profiling: Test the compound against closely related kinases to determine if its inhibitory activity is specific to the primary target(s).

Toxicological Considerations: The Aniline Structural Alert

A critical aspect of developing any aniline-containing compound is the potential for metabolic activation into reactive, toxic species.[4] The aniline moiety can undergo oxidative metabolism by cytochrome P450 enzymes in the liver, leading to the formation of electrophilic intermediates. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially causing idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, or mutagenicity.[2][4]

Therefore, early-stage toxicological assessment is paramount for any research program involving 2-Methanesulfinyl-6-methylaniline hydrochloride.

Key Toxicological Assays:

-

Microsomal Stability Assay: To determine the metabolic stability of the compound in the presence of liver microsomes.

-

Reactive Metabolite Trapping: To identify the formation of reactive electrophiles by incubating the compound with liver microsomes and a trapping agent like glutathione (GSH).

-

Ames Test (Bacterial Reverse Mutation Assay): To assess the mutagenic potential of the compound.

Conclusion and Future Directions

The compound 2-Methanesulfinyl-6-methylaniline hydrochloride represents a novel chemical entity with an uncharacterized mechanism of action. While a definitive guide is not possible at this time, its structural features suggest that it may function as a kinase inhibitor. This hypothesis is based on the prevalence of the substituted aniline scaffold in this class of drugs.

For researchers and drug development professionals, the path forward requires a systematic and unbiased investigation of this compound's biological activity. The experimental workflows outlined in this guide provide a standard and robust framework for initiating such a study. A primary focus should be on broad, unbiased screening to identify its molecular target(s), followed by rigorous validation of its potency, selectivity, and cellular effects. Concurrently, a thorough evaluation of its metabolic fate and toxicological profile is essential to determine its viability as a potential therapeutic agent. The absence of current data should be viewed not as a barrier, but as an opportunity for novel discovery in the field of medicinal chemistry.

References

-

Dalvie, D. K., Kalgutkar, A. S., & Obach, R. S. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(9), 1391–1395. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. BioPartner UK. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride: Strategies and Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methanesulfinyl-6-methylaniline hydrochloride is a key building block in medicinal chemistry, valued for its utility in the synthesis of various pharmacologically active compounds. The strategic introduction of the methanesulfinyl (sulfoxide) group ortho to a substituted aniline moiety provides a unique combination of steric and electronic properties, influencing molecular conformation and biological activity. This guide offers a comprehensive overview of the synthetic routes to this valuable intermediate, with a detailed focus on the selection and rationale behind the choice of starting materials and reagents. We will delve into the mechanistic underpinnings of each transformation, providing field-proven insights to ensure both technical accuracy and practical applicability.

The Strategic Selection of Starting Materials: A Multi-Step Approach

The synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride is not a trivial one-pot reaction but rather a multi-step process that requires careful planning and execution. The most logical and industrially scalable approach begins with a readily available and cost-effective starting material, o-toluidine (2-methylaniline) . This foundational molecule undergoes a series of transformations to introduce the required functionalities in a regioselective manner.

The overall synthetic strategy can be broken down into four key stages:

-

Protection and Nitration: Introduction of a nitro group ortho to the methyl group of o-toluidine.

-

Introduction of the Methylthio Group: Conversion of the amino group to a methylthio ether.

-

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine.

-

Selective Oxidation and Salt Formation: Oxidation of the methylthio group to a methanesulfinyl group and formation of the hydrochloride salt.

This strategic sequence is paramount to avoid unwanted side reactions and to ensure high yields and purity of the final product.

Visualizing the Synthetic Pathway

Caption: Overall synthetic route from o-toluidine to 2-Methanesulfinyl-6-methylaniline hydrochloride.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-6-nitroaniline

The synthesis of 2-methyl-6-nitroaniline from o-toluidine is a well-established procedure that involves three critical steps: acetylation of the amino group, nitration of the aromatic ring, and subsequent deacetylation.

Causality Behind the Experimental Choices:

-

Acetylation: The amino group of aniline is a strong activating group, which can lead to over-nitration and oxidation under harsh nitrating conditions.[1] To control the reactivity and ensure regioselectivity, the amino group is first protected as an acetamide. The acetyl group is a moderately activating, ortho-, para-directing group, and its steric bulk favors nitration at the less hindered para position. However, in the case of o-toluidine, the ortho position to the methyl group is also activated, leading to a mixture of isomers. The separation of the desired 2-methyl-6-nitroaniline is feasible.[2][3]

-

Nitration: A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The reaction is highly exothermic and requires careful temperature control (typically 10-12 °C) to minimize the formation of byproducts.[4]

-

Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the free amine.[4]

Experimental Protocol: Synthesis of 2-Methyl-6-nitroaniline[2][4][5]

-

Acetylation: To a stirred solution of acetic anhydride, slowly add o-toluidine while maintaining the temperature below 40 °C. After the addition is complete, continue stirring for 30 minutes. Cool the mixture to below 10 °C to precipitate the N-acetyl-o-toluidine.

-

Nitration: The acetylated intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled temperature of 10-12 °C.

-

Hydrolysis: The resulting nitrated acetanilide is hydrolyzed by heating with an acid, such as hydrochloric acid, to yield 2-methyl-6-nitroaniline. The product can be purified by recrystallization.

Part 2: Introduction of the Methylthio Group

The introduction of the methylthio group is a pivotal step. A common and effective method involves the diazotization of an aromatic amine followed by a Sandmeyer-type reaction with a sulfur nucleophile. In this synthesis, we will first reduce the nitro group of 2-methyl-6-nitroaniline to form 2,6-diaminotoluene, and then selectively diazotize one of the amino groups. A more direct, albeit potentially lower-yielding, approach is the diazotization of 2-methyl-6-nitroaniline itself.

Diazotization and Thiolation: A Mechanistic Overview

Caption: Mechanism of diazotization followed by thiolation.

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6] These salts are highly versatile intermediates. The diazonium group is an excellent leaving group (as N₂ gas), which can be displaced by a variety of nucleophiles.[6] For the introduction of the methylthio group, sodium thiomethoxide (NaSCH₃) is an effective nucleophile.[7]

Experimental Protocol: Synthesis of 2-Methyl-6-(methylthio)aniline

-

Reduction of 2-Methyl-6-nitroaniline: The nitro group of 2-methyl-6-nitroaniline is reduced to an amino group using a standard reducing agent such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation. This yields 2,6-diaminotoluene.

-

Selective Diazotization: The resulting diamine is then selectively diazotized at one of the amino groups. This can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.

-

Thiolation: The diazonium salt solution is then added to a solution of sodium thiomethoxide to yield 2-methyl-6-(methylthio)aniline.

Part 3: Selective Oxidation to the Sulfoxide

The oxidation of the methylthio group to a methanesulfinyl group must be performed selectively to avoid over-oxidation to the sulfone and to prevent oxidation of the aniline nitrogen.

Choosing the Right Oxidizing Agent:

A variety of reagents can be used for the oxidation of sulfides to sulfoxides. For this particular substrate, a mild and selective oxidizing agent is required.

| Oxidizing Agent | Advantages | Disadvantages |

| Hydrogen Peroxide with a Catalyst (e.g., Na₂WO₄) | Cost-effective, environmentally benign byproduct (water). | Can lead to over-oxidation if not carefully controlled. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Highly effective and often selective. | Can be explosive, requires careful handling. |

| Sodium periodate (NaIO₄) | Mild and selective. | Stoichiometric reagent, generates iodate waste. |

A catalyzed reaction with hydrogen peroxide is often preferred for its cost-effectiveness and green profile.

Experimental Protocol: Synthesis of 2-Methanesulfinyl-6-methylaniline

-

Oxidation: 2-Methyl-6-(methylthio)aniline is dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of sodium tungstate is added, followed by the slow, dropwise addition of hydrogen peroxide at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the selective formation of the sulfoxide.

Part 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 2-Methanesulfinyl-6-methylaniline, into its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Synthesis of 2-Methanesulfinyl-6-methylaniline Hydrochloride

-

Salt Formation: The purified 2-Methanesulfinyl-6-methylaniline is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, each step should be monitored and the intermediates and final product characterized using appropriate analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and check the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

-

Melting Point Analysis: To assess the purity of the solid products.

By employing these analytical methods at each stage, the synthesis becomes a self-validating system, ensuring the identity and purity of the final product.

Alternative Starting Materials and Synthetic Routes

While the route starting from o-toluidine is robust, other starting materials and synthetic strategies can be considered, each with its own set of advantages and disadvantages.

| Starting Material | Synthetic Route | Advantages | Disadvantages |

| 2-Chloro-6-methylaniline | Nucleophilic aromatic substitution with sodium thiomethoxide, followed by oxidation. | Direct introduction of the sulfur functionality. | The aromatic ring is less activated for nucleophilic substitution. |

| 2-Bromo-6-methylaniline | Palladium-catalyzed cross-coupling with a sulfur source, followed by oxidation. | Milder reaction conditions for the C-S bond formation. | Higher cost of palladium catalysts and starting material. |

The choice of the optimal synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the equipment available.

Conclusion

The synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride is a multi-step process that requires a thorough understanding of organic reaction mechanisms and careful execution of experimental protocols. By starting with the readily available o-toluidine and following a logical sequence of protection, functional group introduction, and transformation, this valuable building block can be synthesized in a reliable and scalable manner. The key to success lies in the strategic choice of reagents and reaction conditions at each step, coupled with rigorous analytical monitoring to ensure the purity and identity of the final product. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently undertake the synthesis of this important molecule.

References

- Qi, L., Pang, S., & Sun, C. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline.

-

ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ACS Publications. (2016, March 24). Continuous-Flow Process for the Synthesis of m-Nitrothioanisole. Retrieved from [Link]

- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.

- Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.

-

PubMed. (2009). A new polymorph of 2-methyl-6-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved from [Link]

-

Allen, T. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

2-Methanesulfinyl-6-methylaniline hydrochloride structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 2-Methanesulfinyl-6-methylaniline hydrochloride

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. 2-Methanesulfinyl-6-methylaniline hydrochloride (CAS No. 1797061-46-1) is a compound of significant interest, often arising as a key intermediate or a critical process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a chiral sulfoxide, a substituted aniline ring, and a hydrochloride salt, presents a distinct set of analytical challenges. An incorrect structural assignment can have profound consequences, impacting everything from regulatory filings to the understanding of structure-activity relationships (SAR).

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Methanesulfinyl-6-methylaniline hydrochloride. Moving beyond a simple recitation of methods, we delve into the causality behind the analytical strategy, demonstrating how orthogonal techniques are synergistically employed to build an unassailable body of evidence. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for definitive molecular characterization.

Chapter 1: The Strategic Workflow for Structural Elucidation

A successful structural elucidation campaign is not a linear path but an integrated process where data from multiple analytical techniques are used to corroborate and refine a proposed structure. The causality for this multi-pronged approach is rooted in the principle of orthogonal validation; each technique probes different molecular properties, and their collective agreement provides the highest level of confidence.

The workflow begins with fundamental analysis to confirm purity and basic properties, followed by a detailed spectroscopic investigation to piece together the molecular framework, and culminates, where possible, with the definitive spatial arrangement provided by X-ray crystallography.

Caption: Overall workflow for structural elucidation.

Chapter 2: Mass Spectrometry – Defining the Molecular Boundaries

Mass spectrometry (MS) serves as the initial gateway to the molecular structure by providing two critical pieces of information: the molecular weight and, with high-resolution instruments, the elemental formula.[3] This data establishes the fundamental constraints that any proposed structure must satisfy.

Expertise & Causality: For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the technique of choice. The molecule will readily accept a proton, but the primary species observed will be the free base cation [M+H]⁺ after the loss of HCl in the gas phase. High-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap analyzer, is non-negotiable. It provides a mass measurement with sufficient accuracy (typically < 5 ppm) to derive a unique elemental formula, distinguishing it from other potential isobaric compounds.

Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Chemical Formula | C₈H₁₁NOS | Formula of the free base. |

| Exact Mass (Free Base) | 181.0561 | Monoisotopic mass calculated for C₈H₁₁NOS. |

| Observed Ion [M+H]⁺ | m/z 182.0639 | The protonated free base is the expected ion in ESI+. |

| Isotope Pattern | A+2 peak (~4.5%) | The presence of a sulfur atom (³⁴S isotope is 4.2% abundant) provides a characteristic isotopic signature that must be observed.[4] |

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of water and acetonitrile.

-

Chromatography (UPLC/HPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Rationale: The chromatographic separation ensures the analysis of a pure component, crucial for unambiguous data. Formic acid aids in the ionization process.[5]

-

-

Mass Spectrometry (Q-TOF or Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Source Temperature: Optimized based on the instrument, e.g., 250 °C.[6]

-

Data Analysis: Extract the mass of the main chromatographic peak and use the instrument software to calculate the elemental formula based on the accurate mass and isotopic pattern.

-

Chapter 3: FTIR Spectroscopy – Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to identify the functional groups present in the molecule.[7] It works by probing the vibrational frequencies of chemical bonds. For this molecule, FTIR is essential to confirm the presence of the amine hydrochloride, the sulfoxide, and the aromatic ring.

Expertise & Causality: As a hydrochloride salt, the aniline amine group will exist in its protonated form, -NH₃⁺. This dramatically changes its characteristic stretching frequencies compared to a free amine (-NH₂). The broad, strong absorptions in the 2500-3000 cm⁻¹ range are a hallmark of an amine salt. The S=O stretch is a powerful diagnostic tool, typically appearing as a strong band around 1050 cm⁻¹.[8]

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Strong, Broad | N-H stretching vibrations of the ammonium group (-NH₃⁺). |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretching.[9] |

| ~1250 | Medium | Aromatic C-N stretching.[7] |

| ~1050 | Strong | S=O stretching of the sulfoxide group.[8] |

| ~800-750 | Strong | C-H out-of-plane bending, indicative of the aromatic substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition:

-

Instrument: Any standard FTIR spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Collect a background spectrum of the clean ATR crystal before the sample. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

Chapter 4: NMR Spectroscopy – Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a small molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to definitively assign every atom in the structure.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound as it readily dissolves hydrochloride salts and its residual solvent peak does not interfere with key signals. The protonated amine protons (-NH₃⁺) are often broad and may exchange with residual water; their observation can confirm the salt form. The sulfoxide group is chiral, which can induce magnetic inequivalence (diastereotopicity) in neighboring groups, although this may not be pronounced for the adjacent methyl group. The substitution pattern on the aromatic ring is definitively solved using 2D NMR.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Table: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.0 (very broad) | s (br) | 3H | -NH₃⁺ |

| ~7.5-7.2 | m | 3H | Aromatic CH |

| ~2.7 | s | 3H | S(=O)-CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

Table: ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145-120 | 6 x Aromatic C |

| ~40 | S(=O)-C H₃ |

| ~18 | Ar-C H₃ |

Advanced 2D NMR for Definitive Assignment

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential to map the connectivity between the three protons on the aromatic ring, confirming their relative positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing together the molecular fragments. For instance, correlations from the Ar-CH₃ protons to the aromatic carbons will confirm its position, and correlations from the S(=O)-CH₃ protons will lock down the position of the sulfinyl group.

Caption: Key 2D NMR correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments using predefined parameter sets, optimizing the spectral width for the sample.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to assign all proton and carbon signals and confirm the proposed connectivity.

Chapter 5: X-ray Crystallography – The Definitive Proof

While the combination of MS and NMR provides overwhelming evidence for the chemical structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the conformation and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion.[11][12][13]

Expertise & Causality: The primary challenge for this technique is not the analysis but obtaining a high-quality single crystal suitable for diffraction.[10] This often requires extensive screening of crystallization conditions. The resulting data will confirm the ortho-substitution pattern on the aniline ring and the geometry around the pyramidal sulfur atom of the sulfoxide group.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Technique: Slow evaporation is a common and effective method.

-

Solvent Screening: Screen a variety of solvents in which the compound has moderate solubility (e.g., methanol, ethanol, acetone/water mixtures).

-

Procedure: Create a near-saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Collect diffraction data on a modern X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[10]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the structure using direct methods or Patterson synthesis to locate the atoms.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure provides a complete 3D model of the molecule.

-

Conclusion: A Synthesis of Evidence

The structural elucidation of 2-Methanesulfinyl-6-methylaniline hydrochloride is a case study in the power of a modern, multi-technique analytical approach. High-resolution mass spectrometry establishes the elemental formula. FTIR confirms the presence of the key functional groups, particularly the amine salt and sulfoxide moieties. A full suite of 1D and 2D NMR experiments meticulously pieces together the molecular framework, assigning every atom and confirming the specific substitution pattern. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence of the three-dimensional structure. By integrating the data from these orthogonal methods, we move beyond a probable structure to a definitive and trustworthy characterization, meeting the highest standards of scientific and regulatory scrutiny.

References

-

American Elements. (n.d.). 2-methanesulfinyl-6-methylaniline hydrochloride. Retrieved from American Elements Website. [Link]

-

Jain, P. S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

De La Rosa, M. A., et al. (2013). The X-Ray Structures of Sulfoxides. Crystal Structure Theory and Applications. [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain Website. [Link]

-

Brown, C. J. (1949). The crystal structure of aniline hydrochloride. Acta Crystallographica. [Link]

-

Görög, S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from Chemass Website. [Link]

-

Semantic Scholar. (n.d.). The crystal structure of aniline hydrochloride. Retrieved from Semantic Scholar Website. [Link]

-

Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. PharmaTutor. [Link]

-

Wikipedia. (n.d.). Sulfoxide. Retrieved from Wikipedia Website. [Link]

-

Chemistry Learner. (n.d.). Sulfoxide: Formula, Structure, Preparations, and Reactions. Retrieved from Chemistry Learner Website. [Link]

-

ChemEurope.com. (n.d.). Sulfoxide. Retrieved from ChemEurope.com Website. [Link]

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from ResearchGate Website. [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from ResearchGate Website. [Link]

-

IUCr Journals. (1949). The crystal structure of aniline hydrochloride. Retrieved from IUCr Journals Website. [Link]

-

Pan, C., et al. (2018). Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Studying Protein-Protein Interactions. Analytical Chemistry. [Link]

-

Wang, G., & Hsieh, Y. (2003). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

ResearchGate. (2025). Biological sulphur-containing compounds – Analytical challenges. Retrieved from ResearchGate Website. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1797061-46-1|2-Methanesulfinyl-6-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. biotech-spain.com [biotech-spain.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 6. Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfoxide: Formula, Structure, Preparations, and Reactions [chemistrylearner.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. bruceryandontexist.net [bruceryandontexist.net]

A Comprehensive Theoretical Investigation of 2-Methanesulfinyl-6-methylaniline Hydrochloride: A Methodological Whitepaper

Abstract: 2-Methanesulfinyl-6-methylaniline hydrochloride is a novel molecular entity with potential applications in medicinal chemistry, drawing structural analogy to known bioactive aniline derivatives.[1][2] This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of its structural, spectroscopic, and electronic properties. Due to the absence of existing literature on this specific compound, this document establishes a robust, first-principles research plan utilizing Density Functional Theory (DFT) and molecular docking simulations. The methodologies are grounded in established protocols successfully applied to analogous structures, such as 2-chloro-6-methylaniline and other substituted anilines, ensuring a high degree of predictive accuracy and scientific validity.[3][4] This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the physicochemical characteristics and therapeutic potential of this and similar novel compounds.

Introduction: Rationale and Significance

Aniline and its derivatives are foundational scaffolds in modern pharmacology, integral to the development of therapeutics ranging from kinase inhibitors for oncology to anti-inflammatory agents.[2] The introduction of a methanesulfinyl group offers a unique combination of properties: it is a chiral center, a hydrogen bond acceptor, and can significantly modulate the electronic profile of the aromatic ring. Chiral sulfinyl compounds are recognized as important pharmacophores in several marketed drugs.[5]

The hydrochloride salt form is often utilized to improve the solubility and stability of pharmaceutical compounds. Therefore, a thorough theoretical understanding of 2-Methanesulfinyl-6-methylaniline hydrochloride is a critical first step in its evaluation as a potential drug candidate. This guide provides a self-validating, step-by-step computational workflow to predict its molecular geometry, vibrational and electronic spectra, and potential for biomolecular interactions.

Computational Chemistry Workflow: A First-Principles Approach

The entire theoretical investigation is predicated on a multi-stage computational workflow. This process begins with the fundamental optimization of the molecule's geometry and proceeds to more complex analyses of its electronic properties and interaction potential.

Figure 1: Overall theoretical investigation workflow.

Molecular Geometry and Structural Analysis

A precise understanding of the molecule's three-dimensional structure is paramount, as it dictates its physical and biological properties.

Rationale for Methodology

Density Functional Theory (DFT) is the method of choice for this analysis, offering an exceptional balance of computational efficiency and accuracy for organic molecules. The B3LYP hybrid functional is selected due to its well-documented success in predicting the geometries of aniline derivatives.[3][6] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, which is crucial for accurately modeling the diffuse electrons of the sulfur and amine groups and for describing potential intramolecular hydrogen bonding.

Protocol: Geometry Optimization

-

Structure Input: The 2D structure of 2-Methanesulfinyl-6-methylaniline is drawn in a molecular editor and converted to a 3D format.

-

Protonation State: The aniline nitrogen is protonated to reflect the hydrochloride salt form.

-

Computational Setup: The calculation is performed using a quantum chemistry software package (e.g., Gaussian).

-

Method: DFT, Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Geometry Optimization (Opt) and Frequency Calculation (Freq) to confirm a true energy minimum (no imaginary frequencies).

-

-

Analysis: The output file is analyzed to extract key geometrical parameters.

Predicted Structural Data

The following table presents the anticipated key geometric parameters based on established values for analogous structures.

| Parameter | Bond/Angle | Predicted Value | Justification / Comparison |

| Bond Lengths (Å) | S=O | ~1.50 Å | Typical sulfoxide double bond length. |

| C-S | ~1.80 Å | Standard aromatic carbon to sulfur single bond length. | |

| C-N | ~1.47 Å | Typical C-N bond in protonated anilinium ions. | |

| N-H | ~1.02 Å | Standard N-H bond length in ammonium ions. | |

| Bond Angles (°) | C-S-O | ~106° | Reflects sp³ hybridization at the sulfur atom. |

| C-C-N | ~120° | Consistent with sp² hybridization of the aromatic ring carbon. |

Spectroscopic Properties: A Theoretical Fingerprint

Theoretical spectroscopy is a powerful tool for predicting the spectral features of a novel compound, which is invaluable for confirming its identity upon synthesis.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Causality: Theoretical frequency calculations allow for the precise assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. This is particularly useful for complex molecules where spectral bands overlap. The methodology is well-established for substituted anilines.[4][7]

Protocol: Vibrational Analysis

-

Calculation: Performed concurrently with the geometry optimization (Freq keyword).

-

Scaling: Calculated frequencies are uniformly scaled (typically by ~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set limitations, improving agreement with experimental data.[8]

-

Assignment: Mode assignments are confirmed using Total Energy Distribution (TED) analysis.

Predicted Key Vibrational Frequencies (Scaled, cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H⁺ Stretching (asymmetric) | 3200 - 3300 | Characteristic of the protonated amine group. |

| N-H⁺ Stretching (symmetric) | 3100 - 3200 | Characteristic of the protonated amine group.[9] |

| C-H Stretching (Aromatic) | 3000 - 3100 | Typical for aromatic C-H bonds. |

| C-H Stretching (Methyl) | 2850 - 2980 | Standard range for methyl group C-H stretches. |

| S=O Stretching | 1030 - 1070 | A strong, characteristic absorption for sulfoxides. |

| C-N Stretching | 1250 - 1350 | Associated with the aromatic carbon-nitrogen bond. |

NMR Spectroscopy

Causality: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei.[3] This allows for a direct, atom-by-atom comparison with experimental NMR spectra, aiding in definitive structure elucidation.

Protocol: NMR Chemical Shift Calculation

-

Input: The optimized molecular geometry is used as the input.

-

Computational Setup:

-

Method: DFT (B3LYP/6-311++G(d,p))

-

Keyword: NMR=GIAO

-

-

Referencing: Calculated absolute shielding values are converted to chemical shifts by referencing them against a concurrently calculated standard (e.g., Tetramethylsilane, TMS).

Electronic Spectroscopy (UV-Vis)

Causality: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum.[10] Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insight into the molecule's electronic structure, reactivity, and charge transfer characteristics.

Protocol: UV-Vis Spectrum and FMO Analysis

-

Input: The optimized molecular geometry.

-

Computational Setup:

-

Method: TD-DFT (e.g., TD-B3LYP/6-311++G(d,p))

-

Solvent Modeling: A polarizable continuum model (PCM) should be used to simulate a solvent (e.g., ethanol) to better match experimental conditions.[3]

-

-

Analysis:

-

The output provides wavelengths (λ_max) of maximum absorption.

-

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated, which is a key indicator of chemical reactivity and electronic excitability.

-

Molecular Docking: Probing Therapeutic Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is a cornerstone of modern drug discovery for identifying and optimizing potential drug candidates.

Rationale and Target Selection

Given that many aniline derivatives function as kinase inhibitors, a relevant protein kinase would be a logical hypothetical target for this study.[2] The docking simulation aims to predict if 2-Methanesulfinyl-6-methylaniline hydrochloride can form stable interactions within the kinase's active site, providing a rationale for its potential biological activity.

Protocol: Molecular Docking Workflow

This workflow outlines the essential steps for performing a molecular docking simulation.

Figure 2: Standard workflow for molecular docking.

-

Receptor Preparation: A crystal structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The DFT-optimized structure of 2-Methanesulfinyl-6-methylaniline hydrochloride is used. Partial charges are assigned, and rotatable bonds are defined.

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking. The algorithm samples numerous conformations and orientations of the ligand within the active site.

-

Results Analysis: The resulting poses are ranked based on their predicted binding affinity (scoring function). The best-scoring poses are visualized to analyze key intermolecular interactions, such as hydrogen bonds with the sulfinyl oxygen or π-π stacking involving the aniline ring.[11][12]

Conclusion

This whitepaper presents a comprehensive and scientifically rigorous theoretical framework for the complete characterization of 2-Methanesulfinyl-6-methylaniline hydrochloride. By leveraging established DFT and molecular docking methodologies validated on analogous compounds, this guide provides a clear and actionable roadmap for future research. The successful execution of these theoretical studies will yield critical insights into the molecule's structure, stability, and potential as a pharmacologically active agent, thereby accelerating its journey through the drug discovery pipeline.

References

- BenchChem. (n.d.). Theoretical DFT Studies on Terpyridine Aniline Derivatives: An In-depth Technical Guide.

-

PubChem. (n.d.). 2-Chloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2008). Theoretical And Experimental Vibrational Spectroscopic Studies on Aniline and 2-Methylaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. National Library of Medicine. Retrieved from [Link]

-

Sci-Hub. (n.d.). Density functional studies of aniline and substituted anilines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2015). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.

-

ScienceDirect. (2011). Theoretical and experimental studies of the vibrational spectra of m-methylaniline. Retrieved from [Link]

-

ResearchGate. (2015). DFT theoretical studies of anions of aniline and its several derivatives. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of enantiomerically pure sulfinyl compounds exhibiting biological activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical modeling and experimental studies on ( E )-2-chloro- N -((5-nitrothiophen-2-yl)methylene)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline | Request PDF. Retrieved from [Link]

-